molecular formula C13H20N4O2 B8110716 Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide

Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide

Cat. No.: B8110716
M. Wt: 264.32 g/mol
InChI Key: AOVGAJYSPNVLHV-SDDRHHMPSA-N
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Description

Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide is an intricate and interesting compound known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the following key stages:

  • Formation of the Octahydrofuro[3,4-C]Pyridin Scaffold: : This step typically involves cyclization reactions that form the octahydrofuro[3,4-C]pyridin ring system. Specific conditions might include high temperatures and the use of strong bases or acids to facilitate ring closure.

  • Introduction of the Pyrazole Moiety: : Through a condensation reaction with appropriate hydrazine derivatives, the pyrazole ring is introduced.

  • Methylation and Carboxamide Formation: : The final steps involve methylation of the pyrazole ring and formation of the carboxamide functional group under precise reaction conditions, often employing catalysts and specific reagents.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions for yield and purity is crucial. This might involve continuous flow reactors for better control over reaction parameters and scaling up multi-step syntheses with environmentally friendly solvents and reagents to minimize waste and ensure sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, primarily affecting the furo[3,4-C]pyridin ring.

  • Reduction: : Reduction reactions might target the carboxamide group, converting it to different functional groups under specific conditions.

  • Substitution: : Various substitution reactions are possible, especially on the methyl and pyrazole groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Conditions like temperature, pressure, and pH are meticulously controlled to drive the reactions toward desired products.

Major Products Formed from These Reactions

Depending on the reaction type, major products include oxidized derivatives, reduced forms with modified functional groups, and substituted compounds with different substituents replacing the methyl or pyrazole moiety.

Scientific Research Applications

This compound has shown promise in various research fields:

  • Chemistry: : As a building block for more complex molecules and studying reaction mechanisms.

  • Biology: : Investigating its interaction with biological macromolecules and cellular processes.

  • Medicine: : Potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

  • Industry: : Used in creating specialty chemicals and materials with specific desired properties.

Mechanism of Action

Molecular Targets and Pathways Involved

Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide exerts its effects by interacting with specific molecular targets such as enzymes and receptors, altering their function. It might inhibit certain enzymes critical for cellular functions or modulate receptor activity, influencing signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds like N-Methyl-1H-Pyrazole-4-Carboxamide derivatives, its unique furo[3,4-C]pyridin ring system imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

List of Similar Compounds

  • N-Methyl-1H-Pyrazole-4-Carboxamide

  • 1-Methyl-3,4-Dihydro-Pyridin-4-One

  • Furo[2,3-C]Pyridin Derivatives

Its structural uniqueness makes Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide stand out in its field, showcasing the potential to unlock new avenues in scientific and industrial research.

Let’s see if there’s another compound or area of research that fascinates you—there’s always so much more to learn.

Properties

IUPAC Name

N-[[(1S,3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-1-yl]methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-17-7-9(5-16-17)13(18)15-6-12-11-2-3-14-4-10(11)8-19-12/h5,7,10-12,14H,2-4,6,8H2,1H3,(H,15,18)/t10-,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVGAJYSPNVLHV-SDDRHHMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2C3CCNCC3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)NC[C@@H]2[C@H]3CCNC[C@H]3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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